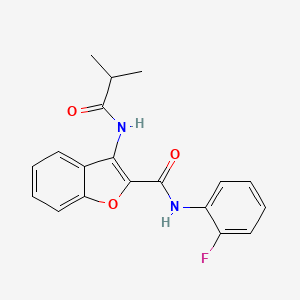

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

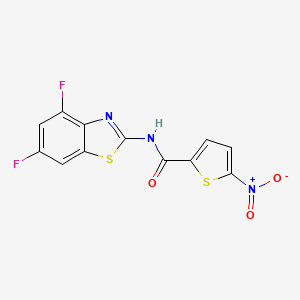

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2009 by Japanese researchers and has since gained popularity in the research community due to its potent cannabinoid activity. FUB-144 is a derivative of indole-3-carboxamide and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Wissenschaftliche Forschungsanwendungen

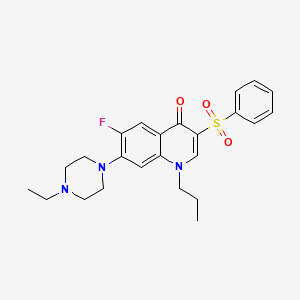

Kinase Inhibition and Antitumor Activity

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide analogues have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in animal models, making them promising candidates for cancer therapy. For example, a study by Schroeder et al. (2009) discovered a related compound with excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

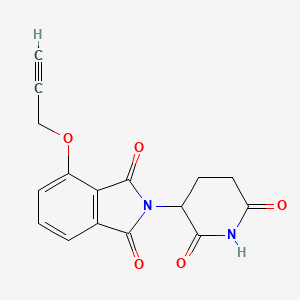

Radiopharmaceutical Applications

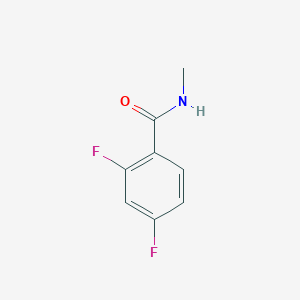

Compounds structurally similar to N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide have been explored as radioligands. Lang et al. (1999) synthesized fluorinated derivatives for potential use in positron emission tomography (PET) imaging, which can be crucial in diagnosing and managing various diseases (Lang et al., 1999).

Antiallergic Properties

The antiallergic activity of related carboxamide derivatives has been investigated. Ford et al. (1986) described the synthesis and antiallergic activity of a series of compounds showing significant potential in this area (Ford et al., 1986).

Synthesis and Chemical Properties

Studies on the synthesis and properties of these compounds reveal important insights into their chemical behavior and potential applications. For instance, the work of Sanz et al. (2006) on functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives demonstrates innovative synthetic approaches (Sanz et al., 2006).

Environmental Applications

Research by Genthner et al. (1989) used fluorophenols as analogues to study the transformation of phenol to benzoate in environmental settings, providing insights into the biodegradation and environmental fate of these compounds (Genthner et al., 1989).

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . The compound may interact with its targets, leading to changes in cellular processes and potentially exerting therapeutic effects.

Biochemical Pathways

It’s worth noting that many bioactive compounds, including indole derivatives, can influence a variety of biochemical pathways . These can include pathways related to inflammation, viral replication, and cell growth, among others.

Result of Action

Similar compounds have been shown to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its cellular targets and its influence on various biochemical pathways.

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-11(2)18(23)22-16-12-7-3-6-10-15(12)25-17(16)19(24)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQHAZSFDWVWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)